molecular formula C12H12N2O2S B4497318 3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE

3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE

Cat. No.: B4497318
M. Wt: 248.30 g/mol
InChI Key: REFDYNSJUFCUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE is a heterocyclic compound that features a pyrrolidine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the pyrrolidine derivative.

    Formation of the Oxazole Ring: The final step involves the cyclization to form the oxazole ring, often using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl)boronic acid
  • 2-[2-(Thiophen-2-yl)pyrrolidine-1-carbonyl]-octahydro-1H-indole

Uniqueness

3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE is unique due to its combination of a pyrrolidine ring, a thiophene ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the oxazole ring may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

pyrrolidin-1-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(14-5-1-2-6-14)9-8-10(16-13-9)11-4-3-7-17-11/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFDYNSJUFCUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE
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3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE
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3-(PYRROLIDINE-1-CARBONYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE

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